2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol
Description
2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is an amino alcohol derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a 2-aminoethanol moiety. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxyl and amino groups, which facilitate hydrogen bonding.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 |
InChI Key |
BMTOGQCQAFGHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives typically employs high-yield synthetic routes that minimize side reactions. For example, the construction of complex benzofuran rings can be achieved through proton quantum tunneling, which offers fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Scientific Research Applications
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 2,3-dihydrobenzofuran scaffold but differing in substituents and functional groups. Key differences in reactivity, solubility, and applications are highlighted.
Structural and Functional Group Analysis
Table 1: Comparison of Key Compounds
*Similarity scores from reflect structural overlap with unspecified reference compounds.
Key Observations:
Positional Isomerism: The target compound differs from 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethanol (CAS 1157607-13-0) in the position of the amino group (C2 vs. C1). This alters hydrogen-bonding capacity and may influence bioavailability or receptor binding .
Functional Group Impact: The bromoethyl substituent in 5-(2-Bromoethyl)-2,3-dihydrobenzofuran increases lipophilicity, favoring membrane permeability but reducing water solubility compared to amino alcohols . Methanol derivatives (e.g., CAS 23681-89-2) lack the amino group, limiting their utility in charged interactions but enhancing stability under acidic conditions .
Medicinal Potential: Amino alcohol derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s structure aligns with this trend, though specific activity data are absent in the evidence.
Research Findings and Gaps
Pharmacological Considerations
- The vendor description for 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethanol (CAS 1157607-13-0) emphasizes medicinal use, suggesting possible dopamine receptor modulation or adrenergic activity, though mechanistic details are unavailable .
- Precautionary statements in highlight general safety concerns for dihydrobenzofuran derivatives (e.g., irritancy), but target-specific toxicity data are lacking .
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